molecular formula C9H8Br2FNO3 B14530077 Ethyl [(3,5-dibromo-6-fluoropyridin-2-yl)oxy]acetate CAS No. 62270-90-0

Ethyl [(3,5-dibromo-6-fluoropyridin-2-yl)oxy]acetate

Cat. No.: B14530077
CAS No.: 62270-90-0
M. Wt: 356.97 g/mol
InChI Key: JRJCFMMFDZIPNU-UHFFFAOYSA-N
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Description

Ethyl [(3,5-dibromo-6-fluoropyridin-2-yl)oxy]acetate is an organic compound with a complex structure that includes bromine, fluorine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(3,5-dibromo-6-fluoropyridin-2-yl)oxy]acetate typically involves the reaction of 3,5-dibromo-6-fluoropyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(3,5-dibromo-6-fluoropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl [(3,5-dibromo-6-fluoropyridin-2-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl [(3,5-dibromo-6-fluoropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate
  • Ethyl [(3,5-dibromo-6-chloropyridin-2-yl)oxy]acetate
  • Ethyl [(3,5-dibromo-6-methylpyridin-2-yl)oxy]acetate

Comparison: Ethyl [(3,5-dibromo-6-fluoropyridin-2-yl)oxy]acetate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

CAS No.

62270-90-0

Molecular Formula

C9H8Br2FNO3

Molecular Weight

356.97 g/mol

IUPAC Name

ethyl 2-(3,5-dibromo-6-fluoropyridin-2-yl)oxyacetate

InChI

InChI=1S/C9H8Br2FNO3/c1-2-15-7(14)4-16-9-6(11)3-5(10)8(12)13-9/h3H,2,4H2,1H3

InChI Key

JRJCFMMFDZIPNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=C(C=C1Br)Br)F

Origin of Product

United States

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